5-ブロモ-2-メトキシ-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン

説明

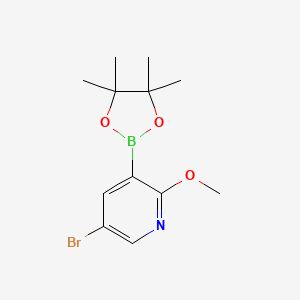

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom, a methoxy group, and a boronic ester

科学的研究の応用

Medicinal Chemistry

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has been studied for its potential as an inhibitor in various biological pathways:

- Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition: Recent studies have highlighted its role in inhibiting GSK-3β, which is implicated in neurodegenerative diseases such as Alzheimer's disease. The compound's structural modifications have been explored to enhance its inhibitory activity against GSK-3β and related kinases like IKK-β and ROCK-1 .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Boronic Acid Derivatives: It can be transformed into various boronic acid derivatives that are essential for Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Materials Science

Research has indicated potential applications in materials science:

- Polymer Chemistry: The compound can be utilized to create functionalized polymers through cross-coupling reactions. These polymers may exhibit unique properties suitable for electronic and photonic applications .

Data Table: Summary of Applications

Case Study 1: GSK-3β Inhibition

A study published in Molecules demonstrated the effectiveness of modified pyridine derivatives in inhibiting GSK-3β activity. The research indicated that specific structural features of the compound enhanced its binding affinity to the target enzyme, suggesting a pathway for developing new therapeutics for Alzheimer's disease .

Case Study 2: Suzuki-Miyaura Coupling

In a series of experiments focused on organic synthesis, 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine was used as a boronic acid precursor in Suzuki-Miyaura reactions. The results showed high yields of desired products with minimal by-products, highlighting the compound's utility in synthetic chemistry .

作用機序

Target of Action

Similar compounds have been used as building blocks for the synthesis of various pharmaceutical agents .

Mode of Action

It’s known that boronic esters like this compound can undergo transformations such as borylation and hydroboration in the presence of transition metal catalysts .

Biochemical Pathways

It’s worth noting that boronic esters are often used in organic synthesis, potentially affecting a wide range of biochemical pathways depending on the final product .

Result of Action

Given its potential use in the synthesis of pharmaceutical agents , it could have a wide range of effects depending on the specific agent it’s used to produce.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds could influence the action, efficacy, and stability of this compound . For instance, its reactions (like borylation and hydroboration) often require specific catalysts and conditions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 5-bromo-2-methoxypyridine. This can be achieved through a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Protodeboronation: The boronic ester group can be removed under acidic or basic conditions, yielding the corresponding pyridine derivative.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Protodeboronation: Formation of 5-bromo-2-methoxypyridine.

類似化合物との比較

Similar Compounds

- 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Methoxypyridine-5-boronic acid pinacol ester

- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. The presence of both a bromine atom and a boronic ester group allows for versatile functionalization and cross-coupling reactions, making it a valuable intermediate in organic synthesis.

生物活性

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS No. 1073353-75-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural properties, biological effects, and relevant research findings.

Structural Properties

The molecular formula for this compound is C12H17BBrNO3, with a molecular weight of approximately 313.98 g/mol. The compound features a bromine atom and a methoxy group attached to a pyridine ring, along with a boronate ester moiety. Its structure can be represented as follows:

Anticancer Potential

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance:

- Inhibition of Cell Proliferation : Compounds similar to 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine have shown potent inhibitory effects on various cancer cell lines. For example, an analog demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .

- Mechanism of Action : These compounds may act through mechanisms such as the inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. In particular, significant inhibition was observed against MMP-2 and MMP-9 .

Enzyme Inhibition

The compound also shows promise as an inhibitor of specific enzymes involved in disease processes:

- DYRK1A Inhibition : Inhibitors designed based on similar structures were evaluated for their ability to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). These studies revealed nanomolar-level inhibitory activity .

Toxicity and Safety Profile

Safety assessments are crucial for any potential therapeutic agent:

- Toxicity Studies : Preliminary toxicity studies indicated no acute toxicity in animal models at concentrations up to 2000 mg/kg . Moreover, the compound did not show significant inhibition of cytochrome P450 enzymes (IC50 > 10 μM), suggesting a favorable pharmacokinetic profile .

Data Table: Biological Activity Overview

| Biological Activity | Findings |

|---|---|

| Anticancer Activity | IC50 = 0.126 μM against MDA-MB-231 cells |

| Enzyme Inhibition | Potent DYRK1A inhibitor |

| Toxicity Profile | No acute toxicity at 2000 mg/kg |

| Cytochrome P450 Inhibition | IC50 > 10 μM (no significant inhibition) |

Case Studies

Several case studies highlight the potential applications of this compound:

- Cancer Treatment : A study involving the administration of similar pyridine derivatives showed a reduction in tumor size and improved survival rates in mouse models with induced tumors .

- Neuroprotection : Research indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

特性

IUPAC Name |

5-bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(14)7-15-10(9)16-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREVUNDLLHRZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20639957 | |

| Record name | 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-75-9 | |

| Record name | 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。